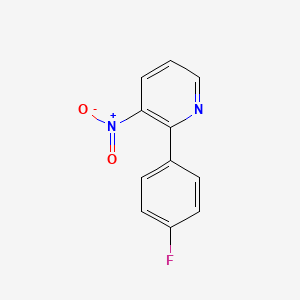

2-(4-Fluorophenyl)-3-nitropyridine

カタログ番号 B2731644

CAS番号:

168267-36-5

分子量: 218.187

InChIキー: WOFJRVBRBNYZFI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

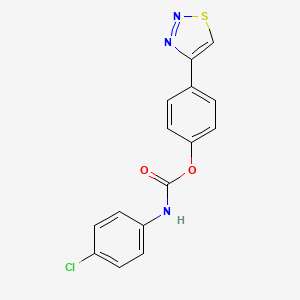

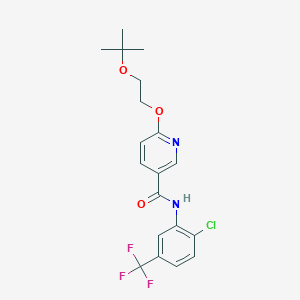

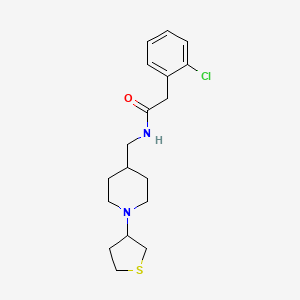

- 2-(4-Fluorophenyl)-3-nitropyridine is a chemical compound with the molecular formula C₁₁H₇FN₂O₂ .

- It belongs to the class of pyridine derivatives and contains both a nitro group and a fluorine atom on the phenyl ring.

- The compound’s structure consists of a pyridine ring with a 4-fluorophenyl substituent at the 2-position and a nitro group at the 3-position.

Synthesis Analysis

- The synthesis of 2-(4-Fluorophenyl)-3-nitropyridine involves introducing the fluorine and nitro substituents onto the pyridine ring.

- Specific synthetic methods and reagents used for this compound would need to be referenced from relevant literature.

Molecular Structure Analysis

- The molecular structure of this compound can be determined using techniques such as X-ray crystallography , which provides information about bond lengths, angles, and overall geometry.

- The presence of the fluorine and nitro groups affects the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

- The reactivity of 2-(4-Fluorophenyl)-3-nitropyridine can be studied by examining its behavior in various chemical reactions.

- For example, it may undergo nitration , reduction , or other transformations.

Physical And Chemical Properties Analysis

- Melting point : The compound likely has a melting point within a specific range.

- Solubility : It may be soluble in certain solvents like methanol.

- Appearance : The compound could appear as a light orange to yellow to green powder or crystals.

科学的研究の応用

-

Biological Potential of Indole Derivatives

- Field : Biochemistry

- Application : Indole derivatives, which can be synthesized using fluorophenyl compounds, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .

- Results : The addition of the indole nucleus to medicinal compounds has resulted in a broad spectrum of biological activities .

-

Synthesis of Schiff Base Metal Complexes

- Field : Inorganic Chemistry

- Application : A series of metal complexes (Mn (II), Co (II), Ni (II), Cu (II), and Zn (II)) of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, were synthesized .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .

- Results : The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Fluorescence Studies of Nickel Phthalocyanine

- Field : Physical Chemistry

- Application : The synthesis, characterization, spectral, and fluorescence properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported .

- Method : The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra .

- Results : The study reported the fluorescence properties of the synthesized compound .

-

Production of Fluorinated Anesthetics

- Field : Pharmaceutical Chemistry

- Application : 4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics .

- Method : The specific methods of application or experimental procedures would depend on the specific anesthetic being produced .

- Results : The production of fluorinated anesthetics using 4-Fluorophenylacetic acid as an intermediate .

-

Inhibitor of Acetylcholinesterase

- Field : Biochemistry

- Application : Isoindoline-1, 3-dione derivatives were prepared as an inhibitor of acetylcholinesterase .

- Method : The specific compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) was synthesized and tested using Ellman’s test .

- Results : Compound 166 showed inhibitory activity with IC 50 = 16.42 ± 1.07 μM .

Safety And Hazards

- The safety data sheet should be consulted for detailed information on handling, storage, and potential hazards.

- Proper protective measures should be taken when working with this compound.

将来の方向性

- Future research could explore the compound’s pharmacological properties , potential applications, and optimization of synthesis methods.

特性

IUPAC Name |

2-(4-fluorophenyl)-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFJRVBRBNYZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-3-nitropyridine | |

Citations

For This Compound

2

Citations

H Peng, X Chen, Y Chen, Q He, Y Xie, C Yang - Tetrahedron, 2011 - Elsevier

A green and efficient preparation of functionalized δ-carbolines/carbazoles via reductive ring closure by 1,2-bis(dipenylphosphino)ethane under solvent-free conditions is described. …

Number of citations: 49

www.sciencedirect.com

RS Yang, A Beard, H Sheng, LK Zhang… - … Process Research & …, 2016 - ACS Publications

The ICH has strict guidelines for limiting the presence of potentially mutagenic impurities (PMIs) in marketed drugs. Therefore, it is important to fully characterize and quantitate all …

Number of citations: 11

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

1233955-11-7

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)

![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)

![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)